[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile
Description
Properties
IUPAC Name |
(4-amino-3-ethyl-5-methylphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYTCIHTIYQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)SC#N)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327636 | |
| Record name | (4-amino-3-ethyl-5-methylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730950-96-6 | |
| Record name | (4-amino-3-ethyl-5-methylphenyl) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3-ethyl-5-methylphenyl thiocyanate with formonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to maintain precise reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the formonitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Activity
Research has indicated that compounds similar to [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile exhibit significant antiparasitic properties. For example, studies have focused on the design of inhibitors targeting specific enzymes in parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-based design of these inhibitors often involves modifications to the phenyl and nitrile groups to enhance biological activity and selectivity against the parasite's enzymes .
Case Study: Inhibition of PTR1
A notable study demonstrated that derivatives of pyrrolopyrimidines, which share structural similarities with [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile, were effective inhibitors of PTR1 (a key enzyme in T. brucei). The introduction of hydrophobic substituents significantly improved the enzyme affinity and antiparasitic activity .
Material Science Applications
Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers that incorporate sulfanyl and nitrile groups. These functionalized polymers are valuable in creating materials with specific properties such as enhanced thermal stability and chemical resistance. The incorporation of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile into polymer matrices can lead to improved mechanical properties and functionality .
Analytical Chemistry Applications
Chromatographic Techniques
In analytical chemistry, [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile can serve as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for accurate quantification and detection in complex mixtures .
Data Tables
Mechanism of Action
The mechanism of action of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with various biological molecules, potentially leading to the inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Differences
The closest structural analog is [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (CAS: 1909326-34-6), which substitutes the ethyl and methyl groups in the target compound with bromo (position 2) and chloro (position 5) groups. Key differences include:
| Property | [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile | [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₂S | C₇H₄BrClN₂S |
| Molecular Weight | 193.32 g/mol | 263.54 g/mol |
| Substituents | 3-ethyl, 5-methyl (electron-donating) | 2-bromo, 5-chloro (electron-withdrawing) |
| Electronic Effects | Ring activated for electrophilic substitution | Ring deactivated due to halogens |
| Lipophilicity (LogP) | Higher (predicted) | Lower (halogens increase polarity) |
The target compound’s electron-donating groups (EDGs) increase electron density on the phenyl ring, favoring reactions like nitration or sulfonation. In contrast, the bromo/chloro analog’s electron-withdrawing groups (EWGs) reduce ring reactivity but enable halogen bonding in biological systems .
Comparison with Polymer NV-CoV-2 ()
Key contrasts include:
| Property | [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile | NV-CoV-2 Polymer |
|---|---|---|
| Molecular Class | Small molecule | Polymeric nanoviricide |
| Function | Building block for synthesis | Antiviral (SARS-CoV-2) |
| Sulfanyl Role | Reactivity in substitution | Viral capsid binding/disruption |
| Molecular Weight | 193.32 g/mol | ~2298.85 g/mol (repeat unit) |
The polymer’s sulfanyl groups facilitate viral capsid disruption, whereas the target compound’s sulfanyl group enables synthetic versatility in small-molecule design .
Biological Activity
[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by an amino group, ethyl and methyl substitutions on the phenyl ring, and a sulfanyl group, suggests potential biological activity. This article delves into its biological properties, mechanisms of action, and applications based on recent research findings.
Antimicrobial Properties
Research indicates that compounds containing sulfanyl groups often exhibit antimicrobial activity. [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile has been investigated for its potential to inhibit various microbial strains. For instance, studies have shown that similar sulfanyl derivatives can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may possess comparable properties.
Anticancer Potential
The anticancer activity of sulfur-containing compounds has been widely documented. [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile's mechanism of action may involve the interaction with cellular pathways that regulate apoptosis and cell proliferation. Preliminary studies suggest that modifications in the structure of such compounds can enhance their cytotoxicity against cancer cell lines .
The biological effects of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile are likely mediated through its functional groups:
- Sulfanyl Group : This group can form bonds with various biological molecules, potentially leading to enzyme inhibition or receptor activation.
- Amino Group : The amino group may participate in nucleophilic attacks, influencing biochemical pathways relevant to disease mechanisms.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various sulfanyl compounds, reporting significant inhibition rates against common pathogens. The results indicated that derivatives similar to [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile could achieve over 90% inhibition against certain fungal strains .
- Cytotoxicity Against Cancer Cells : In a comparative analysis of cytotoxic effects on different cancer cell lines, it was found that certain structural modifications increased the efficacy of related compounds significantly. The IC50 values for these compounds ranged from 17 to 55 μM depending on the specific cancer type tested .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Antimicrobial Activity (%) | IC50 (Cancer Cell Lines) |
|---|---|---|
| [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile | TBD | TBD |
| Sulfanyl Derivative A | 90 | 20 |
| Sulfanyl Derivative B | 85 | 38 |
| Sulfanyl Derivative C | 75 | 55 |
Note : TBD indicates that further research is needed to establish these values specifically for [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile.
Q & A
Q. How can computational modeling optimize the compound’s solubility for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
